molecular formula C11H15N3S B15279554 (1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B15279554
M. Wt: 221.32 g/mol
InChI Key: VDEZDAJFQBWCEE-UHFFFAOYSA-N
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Description

(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C10H13N3S. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. The compound also features a thiophene ring, which is a sulfur-containing heterocycle. This unique combination of structural elements makes this compound an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and isopropyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

(2-propan-2-yl-5-thiophen-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H15N3S/c1-8(2)14-9(7-12)6-10(13-14)11-4-3-5-15-11/h3-6,8H,7,12H2,1-2H3

InChI Key

VDEZDAJFQBWCEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CS2)CN

Origin of Product

United States

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